molecular formula C9H13NO2 B6589760 tert-butyl 1H-pyrrole-3-carboxylate CAS No. 741606-06-4

tert-butyl 1H-pyrrole-3-carboxylate

Cat. No.: B6589760
CAS No.: 741606-06-4
M. Wt: 167.2
InChI Key:
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Description

tert-Butyl 1H-pyrrole-3-carboxylate: is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group attached to the 3-position of the pyrrole ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrrole-3-carboxylate typically involves the reaction of pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Pyrrole+tert-Butyl chloroformatetert-Butyl 1H-pyrrole-3-carboxylate+HCl\text{Pyrrole} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Pyrrole+tert-Butyl chloroformate→tert-Butyl 1H-pyrrole-3-carboxylate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole-3-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Pyrrole-3-carboxylic acid.

    Reduction: tert-Butyl 1H-pyrrole-3-methanol.

    Substitution: 2- or 5-substituted pyrrole derivatives.

Scientific Research Applications

tert-Butyl 1H-pyrrole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrrole-3-carboxylate depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The presence of the tert-butyl ester group can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl (2S)-2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Comparison: tert-Butyl 1H-pyrrole-3-carboxylate is unique due to the position of the ester group on the pyrrole ring. This structural feature can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1H-pyrrole-3-carboxylate involves the reaction of tert-butyl acetoacetate with 1,2-diaminobenzene followed by cyclization to form the pyrrole ring. The carboxylate group is then introduced through esterification with chloroacetic acid.", "Starting Materials": [ "tert-butyl acetoacetate", "1,2-diaminobenzene", "chloroacetic acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl acetoacetate and 1,2-diaminobenzene in ethanol and heat the mixture to reflux for 24 hours.", "Step 2: Cool the mixture and filter the precipitate. Wash the solid with ethanol and dry it under vacuum to obtain the pyrrole intermediate.", "Step 3: Dissolve the pyrrole intermediate in dichloromethane and add chloroacetic acid and triethylamine. Stir the mixture at room temperature for 24 hours.", "Step 4: Wash the mixture with water and brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography to obtain tert-butyl 1H-pyrrole-3-carboxylate as a white solid." ] }

CAS No.

741606-06-4

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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